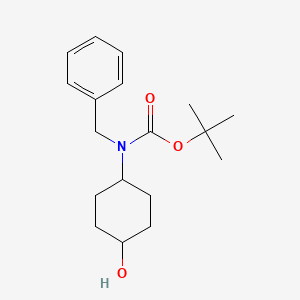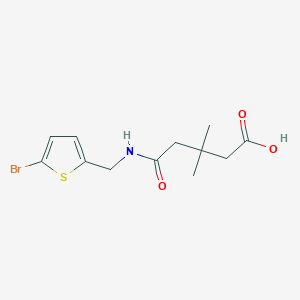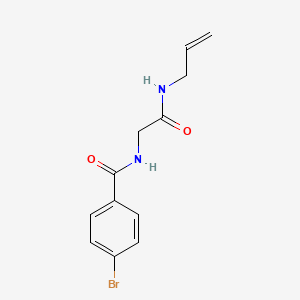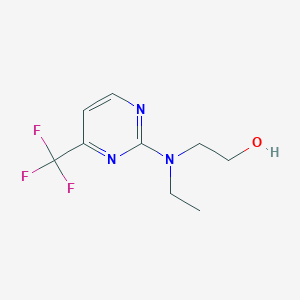
5-(Azetidin-3-yl)-2-methyl-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)-2-methyl-tetrazole: is a heterocyclic compound that features both azetidine and tetrazole rings. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing ring, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. The combination of these two rings in a single molecule offers a range of chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine. The reaction employs green oxidation in a microchannel reactor, which is suitable for scale-up production . This approach minimizes the use of hazardous reagents and maximizes yield, making it an environmentally friendly option.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-3-yl)-2-methyl-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amines or other derivatives.
Substitution: The azetidine and tetrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)-2-methyl-tetrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-2-methyl-tetrazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets. The tetrazole ring, on the other hand, can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
Compared to these similar compounds, 5-(Azetidin-3-yl)-2-methyl-tetrazole stands out due to its unique combination of azetidine and tetrazole rings. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery further highlight its uniqueness.
Propiedades
Fórmula molecular |
C5H9N5 |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-2-methyltetrazole |
InChI |
InChI=1S/C5H9N5/c1-10-8-5(7-9-10)4-2-6-3-4/h4,6H,2-3H2,1H3 |
Clave InChI |
AVZKIYJSNBKYRW-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)




![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)


![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

